molecular formula C18H19ClN2O2S2 B2841992 2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 773864-85-0

2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2841992
CAS RN: 773864-85-0
M. Wt: 394.93
InChI Key: SRRZRJXWGWYJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiophene derivative . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of thiophene derivatives have been explored through various chemical reactions and processes. These studies aim to develop new compounds with potential biological activities. For instance, the synthesis of thiophenylhydrazonoacetates and their reactivity toward nitrogen nucleophiles to yield diverse heterocyclic derivatives has been reported, highlighting the versatility of thiophene compounds in chemical synthesis (Mohareb et al., 2004).

Antimicrobial and Anticancer Activities

  • Some thiophene derivatives demonstrate significant antimicrobial and anticancer activities. The antimicrobial evaluation and docking studies of certain thiophene-based carboxamides have been conducted, showing their potential as antimicrobial agents (Talupur et al., 2021). Additionally, novel thiophene and thiazolyl-thiophene derivatives have been synthesized and assessed for their anticancer activity, exhibiting good inhibitory activity against several cell lines (Atta & Abdel‐Latif, 2021).

Luminescence Sensing and Pesticide Removal

  • Thiophene-based metal-organic frameworks (MOFs) have been constructed for luminescence sensing and environmental applications. These MOFs are capable of highly selective and sensitive detection of environmental contaminants, such as Hg(II), Cu(II), and Cr(VI), demonstrating the potential of thiophene derivatives in environmental monitoring and remediation efforts (Zhao et al., 2017).

CNS Depressant Activity

  • The central nervous system (CNS) depressant activity of thiophene derivatives has been explored, with some compounds showing marked sedative action. This suggests the potential use of thiophene derivatives in the development of new sedatives or anxiolytic drugs (Manjunath et al., 1997).

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the future direction in this field would likely involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S2/c1-10-2-7-13-14(8-10)25-18(16(13)17(20)23)21-15(22)9-24-12-5-3-11(19)4-6-12/h3-6,10H,2,7-9H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRZRJXWGWYJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.